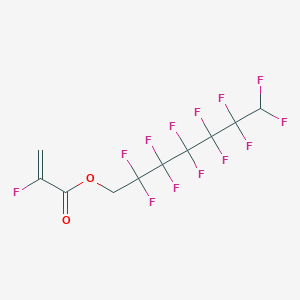

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXLJYKBWCZXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382136 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119986-76-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

This guide provides a comprehensive overview of the synthesis and purification of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, a fluorinated monomer of significant interest to researchers, scientists, and professionals in drug development and material science. The unique properties imparted by the perfluoroalkyl chain and the reactive acrylate functionality make this compound a valuable building block for the creation of advanced polymers with applications in low surface energy coatings, hydrophobic materials, and specialized biomedical devices. This document details a robust synthetic pathway, rigorous purification protocols, and the necessary analytical characterization to ensure the production of high-purity material.

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, which are directly attributable to the high electronegativity and shielding effect of fluorine atoms. The incorporation of a 2-fluoroacrylate moiety introduces a reactive site for polymerization, allowing for the creation of a wide range of functional polymers. Specifically, the long perfluoroheptyl chain in 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate contributes to pronounced hydrophobic and oleophobic characteristics, making it an ideal monomer for surface modification and the development of self-cleaning and anti-fouling materials.

This guide will focus on a two-step synthetic approach: the preparation of the key intermediate, 2-fluoroacrylic acid, followed by its direct esterification with 1H,1H,7H-dodecafluoro-1-heptanol.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is most effectively achieved through a two-step process. This approach allows for the isolation and purification of the 2-fluoroacrylic acid intermediate, ensuring a cleaner final esterification reaction.

A Comprehensive Guide to the Spectroscopic Analysis of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

Abstract

This technical guide provides an in-depth spectroscopic analysis of the monomer 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, a key building block in the synthesis of advanced fluorinated polymers. For researchers, scientists, and professionals in drug development and material science, precise characterization of such monomers is paramount for ensuring the quality, performance, and reproducibility of the final products. This document outlines the expected spectral features in Nuclear Magnetic Resonance (¹H, ¹⁹F, and ¹³C NMR) and Infrared (IR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and data from analogous fluorinated compounds. Furthermore, this guide presents detailed, field-proven protocols for acquiring high-quality spectral data, ensuring both scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate possesses a unique structure combining a fluoroacrylate head with a partially fluorinated heptyl tail. This combination imparts desirable properties to polymers, such as low surface energy and high thermal stability.[1] The structure is: CH₂=CF-COO-CH₂-(CF₂)₅-CF₂H.

A precise understanding of this structure is the foundation for interpreting its spectroscopic data. Each magnetically active nucleus (¹H, ¹⁹F, ¹³C) resides in a distinct electronic environment, giving rise to a unique fingerprint in the NMR spectra. Similarly, the covalent bonds within the molecule will exhibit characteristic vibrational frequencies in the IR spectrum.

To facilitate the discussion, the atoms in the molecule are systematically numbered as follows:

Caption: Workflow for NMR spectroscopic analysis.

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. [2]

-

-

Cleaning:

-

After analysis, carefully wipe the sample from the ATR crystal using a soft tissue.

-

Clean the crystal with a solvent-dampened tissue to remove any residue.

-

Integrated Spectroscopic Analysis and Conclusion

The synergistic use of ¹H, ¹⁹F, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate. The ¹H NMR confirms the presence and connectivity of the non-fluorinated protons. The ¹⁹F NMR provides detailed information about the extensive fluorinated portion of the molecule. The ¹³C NMR, with its characteristic C-F couplings, corroborates the carbon skeleton. Finally, IR spectroscopy offers rapid confirmation of the key functional groups.

This guide provides a robust framework for the spectroscopic analysis of this important fluorinated monomer. By following the detailed protocols and using the predicted spectral data as a reference, researchers can confidently verify the identity, purity, and structure of their samples, ensuring the integrity of their downstream applications in materials science and beyond.

References

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

- Park, H. J., Park, J. H., Lee, J. E., & Go, J. W. (2023). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Molecular Crystals and Liquid Crystals, 0(0), 1–9.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

- Tadokoro, H., Kobayashi, M., Yoshidome, H., Tai, K., & Hasegawa, M. (1996). Structural Studies of Poly(1H,1H-fluoroalkyl α-fluoroacrylate)s by Infrared Spectroscopic Analysis. Macromolecules, 29(26), 8493-8499.

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

- Harwood, H. J. (n.d.). Determination of the microstructure of poly(methyl α-fluoroacrylate) by NMR spectroscopy.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

- Kotov, I., et al. (2009). α-Fluoroacrylates: synthesis, properties and use. Russian Chemical Reviews, 78(9), 837-857.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

Western University. (n.d.). NMR Sample Preparation. Western University. [Link]

-

Smith, B. C. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]

-

Journal of Chemical Education. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]

-

DTIC. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. DTIC. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate. [Link]

Sources

Solubility Profile of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unique physicochemical properties conferred by fluorine substitution make fluorinated acrylates highly valuable monomers for the synthesis of advanced polymers used in specialty coatings, optical materials, and biomedical devices. A critical parameter governing the utility and processability of these monomers is their solubility in organic solvents. This technical guide provides a comprehensive analysis of the expected solubility of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, a specialized monomer for which extensive public data is not available. By dissecting its molecular structure and applying the principles of Hansen Solubility Parameters, this document offers a predictive framework for its behavior in various solvent classes. Furthermore, it presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, equipping researchers with the necessary tools to validate these predictions and establish robust formulation and polymerization strategies.

Introduction to 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique oleophobicity and hydrophobicity.[1] These properties are derived from the high electronegativity and stability of the carbon-fluorine bond.[2] Monomers such as 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate are designed to incorporate these characteristics into novel polymer systems. The solubility of such a monomer is a fundamental property that dictates its handling, purification, reaction kinetics in solution polymerization, and the formulation of derived products.[3]

Molecular Structure and Its Influence on Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. The name 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate defines a precise arrangement of functional groups that create a molecule with distinct regional properties.

Predicted Structure: CH₂=C(F)COOCH₂(CF₂)₅CF₂H

This structure can be deconstructed into three key domains:

-

The 2-Fluoroacrylate Head: The CH₂=C(F)COO- group is a polar, electron-poor ester. The fluorine atom on the alpha-carbon (the "2-" position) significantly increases the electrophilicity of the vinyl group and the polarity of the ester moiety compared to a standard acrylate or methacrylate.[4] This polar head is the primary site for interactions with polar organic solvents.

-

The Perfluoroalkyl Segment: The -(CF₂)₅- segment is a classic fluorous tail. It is non-polar, hydrophobic, and, importantly, lipophobic. This means it repels both water and hydrocarbon oils. This segment is responsible for the low surface energy properties of the resulting polymers but drastically limits solubility in common non-polar hydrocarbon solvents like hexane. Its solubility is primarily driven by weak van der Waals dispersion forces.[3]

-

The Partially Fluorinated Terminus: The 1H,1H designation refers to the -O-CH₂- spacer, which is common in fluorinated acrylates and provides flexibility. The 7H designation indicates a terminal -CF₂H group. This is a critical feature. Unlike a perfluorinated -CF₃ terminus, the C-H bond in the terminal group introduces a slight dipole and a potential (albeit very weak) site for hydrogen bond donation, making it subtly more interactive than a fully perfluorinated chain.

The combination of a polar head with a non-polar, lipophobic tail creates an amphiphilic molecule that is expected to exhibit complex solubility behavior, favoring solvents that can effectively solvate both distinct regions.

Theoretical Framework: Predicting Solubility with Hansen Parameters

To move beyond qualitative descriptions like "polar" and "non-polar," the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for predicting solubility.[5][6] The model posits that the total cohesive energy of a substance can be divided into three contributions:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[7] The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[5]

While the exact HSP values for 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate have not been experimentally determined, we can predict that it will have a significant δD component due to the fluorinated chain and moderate δP and δH components arising from the 2-fluoroacrylate head and terminal C-H group. The most compatible solvents will be those that strike a balance, possessing both dispersion character and some polarity. The experimental determination of HSP for a new compound involves testing its solubility in a range of well-characterized solvents.[8]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to characterizing the solubility of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate.

Materials and Equipment

-

Solute: 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

-

Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions).

-

Equipment: Analytical balance, 4 mL glass vials with screw caps, magnetic stirrer and stir bars, orbital shaker with temperature control, 0.2 µm PTFE syringe filters, volumetric flasks, and an appropriate analytical instrument (GC-FID, HPLC-UV, or a high-precision evaporator for gravimetric analysis).

Protocol 1: Qualitative Solubility Screening

This rapid method is used to classify solvents and identify promising candidates for quantitative analysis.

-

Preparation: Place 100 mg of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate into a tared 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.

-

Initial Observation (Room Temp): Cap the vial and stir vigorously with a magnetic stir bar for 5 minutes at room temperature (~25 °C). Visually inspect the solution.

-

Soluble: The solution is completely clear and homogenous.

-

Partially Soluble: The solute has partially dissolved, but solid particles remain, or the solution is hazy/cloudy.

-

Insoluble: The solute shows no visible signs of dissolving.

-

-

Heating: If the substance is not fully soluble, gently warm the vial to 40-50 °C for 10 minutes with continued stirring. Observe any changes in solubility. Note that some polymers may precipitate upon cooling.[5]

-

Classification: Record the results for each solvent at both room temperature and upon heating.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol determines the equilibrium solubility at a specific temperature.

-

Sample Preparation: Add an excess amount of the solute (e.g., 500 mg) to a series of vials, each containing a known volume (e.g., 5.0 mL) of a selected solvent. The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the vials for at least 24 hours to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean, tared vial to remove any microscopic particulates.

-

Quantification: Determine the concentration of the solute in the filtered solution using a pre-validated analytical method (e.g., GC, HPLC, or gravimetric analysis by evaporating the solvent and weighing the residue).

-

Calculation: Express the solubility in g/L or mol/L. Perform the experiment in triplicate for each solvent to ensure reproducibility.

Caption: Workflow for Quantitative Solubility Determination.

Predicted Solubility Profile

The following table presents the predicted solubility of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate in a range of common organic solvents. These predictions are based on the structural analysis and assume standard temperature and pressure. They should be validated experimentally using the protocols described above.

| Solvent Class | Solvent | Hansen Parameters (δD, δP, δH) | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane | (14.9, 0.0, 0.0) | Poor | The lipophobic fluorinated tail strongly disfavors interaction with hydrocarbon solvents. |

| Toluene | (18.0, 1.4, 2.0) | Poor to Partial | Aromatic ring offers some dispersion interaction, but overall incompatibility remains high. | |

| Polar Aprotic | Ethyl Acetate | (15.8, 5.3, 7.2) | Good | Balances polar interactions with the ester head and sufficient dispersion character for the tail. |

| Acetone | (15.5, 10.4, 7.0) | Good to Moderate | Strong polarity favors the acrylate head, but may be less effective at solvating the long fluorous tail. | |

| Tetrahydrofuran (THF) | (16.8, 5.7, 8.0) | Good | Excellent balance of moderate polarity and ether functionality, often a good solvent for fluorinated acrylates.[3] | |

| Polar Protic | Methanol | (15.1, 12.3, 22.3) | Poor to Partial | Strong hydrogen bonding network is disrupted by the non-polar fluorous tail (fluorophobic effect). |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | (18.4, 16.4, 10.2) | Moderate | High polarity can solvate the ester group, but its high cohesive energy may struggle to accommodate the fluorinated segment. |

| Fluorinated | Methoxy-nonafluorobutane (HFE-7100) | (13.8, 5.1, 0.0) | Excellent | "Fluorous dissolves fluorous." The solvent's fluorinated nature creates strong favorable dispersion interactions with the solute's tail. |

| Hexafluoroisopropanol (HFIP) | (14.5, 9.2, 16.6) | Excellent | A highly polar fluorinated alcohol capable of solvating both the fluorous tail and the polar head group effectively. |

Troubleshooting and Key Considerations

When determining solubility, researchers may encounter several common issues:

-

Slow Dissolution: Fluorinated compounds, even monomers, can dissolve very slowly. Ensure sufficient time for equilibration (24 hours is a minimum guideline).[5]

-

Gel Formation: At high concentrations in marginal solvents, the monomer may form a gel-like substance instead of a true solution. This indicates partial solvation where solvent molecules swell the solute aggregates but do not fully disperse them.[5] Diluting the sample or choosing a better solvent is necessary.

-

Effect of Temperature: Solubility is temperature-dependent. For endothermic dissolution, solubility will increase with temperature. Always report the temperature at which a quantitative measurement was made.

-

Purity of Monomer: Impurities can significantly affect measured solubility. Ensure the monomer is of high purity before conducting experiments.

Conclusion

While specific experimental data for 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate remains to be published, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimentation. Its unique molecular structure, featuring a polar 2-fluoroacrylate head and a partially fluorinated tail, suggests optimal solubility in solvents that possess both polar and significant dispersion characteristics, such as ethyl acetate and THF, or in specialized fluorinated solvents. The provided protocols offer a clear pathway for researchers to obtain reliable qualitative and quantitative solubility data, which is essential for the successful application of this monomer in polymer synthesis, materials science, and drug development.

References

-

ResearchGate. (n.d.). Measurement of Hansen solubility parameters for organophilic fluoromica and evaluation of potential solvents for exfoliation | Request PDF. Retrieved January 12, 2026, from [Link]

-

CORE. (2014, September 30). Fluorinated poly(meth)acrylate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2007). Solubility of fluorinated homopolymer and block copolymer in compressed CO2. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2021, January 5). Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 12, 2026, from [Link]

-

MDPI. (2019). Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling. Retrieved January 12, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved January 12, 2026, from [Link]

-

ACS Publications. (2021). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s | ACS Omega. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1H,1H,2H,2H-Nonafluorohexyl Acrylate. Retrieved January 12, 2026, from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Table 2. Hansen solubility parameters and polymer-solvent distance. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers | Request PDF. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Perfluorooctylethyl acrylate. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

IUPAC. (n.d.). Solubility Data Series. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2014). (PDF) Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2024). FluoBase: a fluorinated agents database. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). α-Fluoroacrylates: synthesis, properties and use. Retrieved January 12, 2026, from [Link]

Sources

- 1. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 2. Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the thermal stability of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate. As a Senior Application Scientist, the insights provided herein are grounded in established principles of polymer science and thermal analysis, synthesized to provide a predictive understanding and a robust framework for empirical validation. This monomer is of particular interest due to its highly fluorinated side chain, which imparts unique and desirable properties such as low surface energy, and chemical and weather resistance.[1] A thorough understanding of its thermal stability is critical for optimizing polymerization processes, defining end-use application limits, and ensuring long-term material performance.

The Scientific Imperative: Understanding Thermal Limits

Fluorinated polymers are a cornerstone of advanced materials, prized for their exceptional stability.[2] The high bond energy of the carbon-fluorine (C-F) bond, in comparison to the carbon-hydrogen (C-H) bond, provides a fundamental advantage in thermal resistance. In the case of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, the long perfluorinated side chain is expected to significantly influence the thermal properties of the resulting polymer. The presence of the α-fluoroacrylate group further distinguishes this monomer, potentially altering polymerization kinetics and the degradation mechanisms of the polymer backbone.[3]

This guide will deconstruct the methodologies required to rigorously assess the thermal stability of this compound and its polymer, explain the rationale behind experimental choices, and provide an expert projection of its thermal performance based on data from analogous fluorinated systems.

Core Methodologies for Thermal Stability Assessment

The empirical evaluation of thermal stability relies on a suite of well-established analytical techniques. For poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary and indispensable tools.[4]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is the definitive technique for measuring the thermal stability of a material by monitoring its mass as a function of temperature in a controlled environment.[5] This analysis yields critical parameters, including the onset temperature of decomposition and the temperature of maximum degradation rate.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a high-purity ceramic or platinum TGA pan.[6]

-

Instrument Configuration:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

Temperature Program: Equilibrate the sample at 30°C, then ramp the temperature at a linear rate of 10°C/min to a final temperature of 600°C.[5] This controlled heating rate is standard for comparative material studies.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis & Interpretation:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) , often defined as the temperature at which 5% weight loss occurs.

-

Calculate the first derivative of the mass loss curve (DTG curve). The peak of this curve indicates the temperature of maximum decomposition rate (Tmax) .

-

-

Inert vs. Oxidative Atmosphere: Conducting the analysis in a nitrogen atmosphere isolates the inherent thermal stability of the polymer's chemical bonds (pyrolysis).[7] A comparative run in an air atmosphere would reveal its susceptibility to thermo-oxidative degradation, which often occurs at lower temperatures.[5]

-

Significance of Tmax: Tmax provides insight into the kinetics of the primary decomposition reaction and is a key metric for comparing the relative stability of different polymers.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of key thermal transitions that define a polymer's processing and service temperature window.[8] For amorphous or semi-crystalline polymers, the glass transition temperature (Tg) is a critical parameter.[9]

-

Sample Preparation: Hermetically seal 5-10 mg of the polymer sample in an aluminum DSC pan.

-

Instrument Configuration:

-

Atmosphere: Maintain a nitrogen purge to create an inert environment.

-

Temperature Program (Heat-Cool-Heat):

-

Heat from ambient temperature to a temperature above the expected Tg (e.g., 150°C) at 10°C/min. This step erases the sample's prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Heat again at 10°C/min to 150°C.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.

-

Data Analysis & Interpretation: The Tg is identified as a step-like change in the heat flow signal on the second heating scan.[6] It is typically reported as the midpoint of this transition.

-

The Second Heat: The second heating scan provides a more accurate and reproducible Tg value because it reflects the intrinsic properties of the material after any internal stresses from processing have been relieved.[4]

-

Influence of Fluorination on Tg: The introduction of bulky, highly electronegative fluorine atoms can restrict the segmental motion of polymer chains, which is expected to influence the glass transition temperature.[6]

Projected Thermal Performance and Degradation Pathways

While specific experimental data for poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate) is not publicly available, an authoritative projection can be made based on the behavior of structurally similar fluorinated polymers.

Anticipated Thermal Data

The robust C-F bonds in the perfluoroheptyl side chain are expected to confer high thermal stability.[10] Studies on similar fluoroalkyl acrylates and methacrylates show decomposition beginning well above 200°C. For example, a homopolymer of a dodecafluoro-methyloctyl-acryloyloxy benzoate started to decompose at approximately 226°C.[5][11] Poly(methyl α-fluoroacrylate) has been reported to show a 10% weight loss at 350°C in a nitrogen atmosphere.[3]

| Thermal Property | Projected Value Range | Analytical Technique | Significance for Material Performance |

| Glass Transition Temp. (Tg) | 70 - 110 °C | DSC | Defines the transition from a rigid, glassy state to a more flexible, rubbery state.[9] |

| Onset of Decomposition (Tonset) | 250 - 350 °C | TGA | Indicates the upper-temperature limit for processing and long-term use.[12] |

| Max. Decomposition Rate (Tmax) | 300 - 400 °C | TGA (DTG Peak) | Represents the temperature of the most rapid degradation, crucial for safety and hazard analysis. |

Degradation Mechanisms

The thermal degradation of fluorinated polyacrylates typically proceeds via random main-chain scission.[13] The resulting products can include the original monomer, dimers, and other fragments.[13] The thermolysis of fluoropolymers can also lead to the formation of various perfluorinated compounds, including carboxylic acids.[14][15] The presence of the α-fluoro substituent on the acrylate backbone may influence the specific degradation pathway, but the primary mode is expected to be cleavage of the polymer backbone.

Visualization of Experimental and Logical Flow

The systematic approach to characterizing thermal stability follows a clear logical progression from sample preparation to data interpretation and mechanistic understanding.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. eag.com [eag.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Journal of New Results in Science » Submission » Investigation of the decomposition behavior of the fluoroalkyl acrylate homopolymer and its grafted copolymers onto high-density polyethylene [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. turi.org [turi.org]

- 15. cswab.org [cswab.org]

A Technical Guide to the Refractive Index of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

Abstract: This technical guide provides a comprehensive analysis of the refractive index of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, a fluorinated monomer of significant interest in the development of advanced polymers. While direct, experimentally verified data for this specific compound is not prevalent in publicly accessible literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by establishing a scientifically-grounded estimate of its refractive index. More importantly, it details the fundamental principles governing the refractive indices of fluoropolymers and provides robust, step-by-step protocols for its empirical determination. By contextualizing the importance of this optical property in relation to material performance in specialized coatings, optical devices, and biomedical applications, this guide equips professionals with the necessary knowledge to accurately characterize and effectively utilize this and similar fluorinated materials.

Introduction: The Significance of Refractive Index in Fluorinated Acrylates

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which imparts hydrophobicity and oleophobicity.[1][2] These characteristics stem from the unique nature of the carbon-fluorine bond. 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is a monomer designed to leverage these properties, combining a fluoroacrylate group with a perfluorinated side chain.

The refractive index (RI) is a fundamental optical property that quantifies how light propagates through a material.[3] It is a critical parameter in the design and application of optical materials. For polymers, the refractive index is a key factor in determining their suitability for applications such as anti-reflective coatings, optical adhesives, and fiber optic cladding.[4][5] In the context of fluoropolymers, which are known for their characteristically low refractive indices, precise knowledge of this value is indispensable for engineering materials with specific light-management properties.

Physicochemical Determinants of Refractive Index in Fluoropolymers

The refractive index of a polymer is not an arbitrary value; it is intrinsically linked to its molecular structure and composition. Several key factors dictate the RI of a fluorinated acrylate polymer.

-

Molar Refractivity and Molar Volume: The relationship between a material's structure and its refractive index is well-described by the Lorentz-Lorenz equation. In essence, polymers with high molar refractivity and low molar volume tend to exhibit higher refractive indices.[4] The introduction of fluorine atoms significantly impacts this relationship. Fluorine has very low polarizability, which reduces the molar refractivity. This is a primary reason why fluorinated polymers typically have lower refractive indices compared to their non-fluorinated hydrocarbon counterparts.[5]

-

Fluorine Content: There is a direct correlation between the weight content of fluorine in a polymer and its refractive index. As the fluorine content increases, the refractive index generally decreases.[6] This is due to the low polarizability of the C-F bond and the increased free volume often associated with bulky fluorinated side chains.

-

Wavelength and Temperature: The refractive index of any material is dependent on the wavelength of light, a phenomenon known as dispersion.[5] It is standard practice to report refractive index at a specific wavelength, commonly the sodium D-line (589 nm), denoted as nD. Furthermore, RI is sensitive to temperature changes, typically decreasing as temperature increases; therefore, measurements must be performed under controlled temperature conditions.[5][7]

Caption: Key factors influencing the refractive index of fluoropolymers.

Estimated Refractive Index of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

A definitive, published refractive index for 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate could not be located. However, by analyzing structurally analogous compounds, a reliable estimate can be formulated. The primary points of comparison are other fluorinated acrylates.

| Compound | CAS Number | Refractive Index (n20/D) | Structural Notes |

| 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 | 1.338[8][9] | Similar perfluorinated chain length; standard acrylate head. |

| Poly(pentadecafluorooctyl acrylate) | N/A | 1.339[10] | Polymer form of a similar monomer. |

| Poly(heptafluorobutyl acrylate) | N/A | 1.367[10] | Shorter perfluorinated chain, leading to a higher RI. |

| Methyl 2-fluoroacrylate | 2343-89-7 | 1.39[11] | Contains the 2-fluoroacrylate group but lacks the long perfluorinated tail. |

Analysis and Estimation:

-

The long perfluoroalkyl chain is the dominant factor in lowering the refractive index. The value of ~1.338 for 1H,1H,2H,2H-Perfluorooctyl acrylate serves as a strong baseline.[8][9]

-

The target molecule differs in two ways from this baseline: it has a slightly shorter perfluoroalkyl chain (C6F12 vs. C6F13) and has a fluorine atom on the acrylate double bond.

-

The slightly shorter chain would marginally increase the RI. However, the presence of an additional fluorine atom on the acrylate head group (the "2-fluoroacrylate") will contribute to lowering the overall RI.

-

Considering these competing, minor structural changes, the refractive index of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is expected to be very close to that of its well-documented analogue.

Estimated Refractive Index (n20/D): 1.335 - 1.345

This range represents a scientifically-defensible starting point for researchers. However, for any application where precision is critical, empirical measurement is non-negotiable.

Experimental Protocol for Refractive Index Determination

Accurate characterization requires a meticulous experimental approach. The following protocols are designed to ensure trustworthy and reproducible results for both the liquid monomer and its subsequent polymer.

Caption: Standard workflow for RI measurement of monomer and polymer.

Protocol 1: Measurement of Liquid Monomer via Abbe Refractometer

Principle: An Abbe refractometer measures the critical angle of refraction of a thin liquid film sandwiched between two prisms to determine its refractive index.[12] This method is ideal for pure liquid samples.

Methodology:

-

Instrument Preparation & Calibration:

-

Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument prisms to thermally equilibrate.

-

Clean the surfaces of the upper and lower prisms using a soft lens tissue dampened with ethanol or methanol, then allow them to dry completely.[12]

-

Self-Validation: Calibrate the instrument using a standard with a known refractive index, such as distilled water (n20/D ≈ 1.3330) or a certified RI standard. The measured value should be within the specified tolerance of the instrument.

-

-

Sample Application:

-

Using a clean glass pipette, place 2-3 drops of the 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate monomer onto the surface of the lower prism.[12]

-

Carefully lower the upper prism and lock it into place, ensuring the liquid spreads into a uniform, bubble-free film.

-

-

Measurement:

-

Turn on the instrument's light source. While looking through the eyepiece, adjust the coarse control knob until the light and dark fields become visible.

-

Rotate the dispersion compensator to eliminate any color fringe at the boundary, creating a sharp, achromatic interface.[12]

-

Fine-tune the adjustment knob to position the boundary line precisely on the crosshairs of the reticle.

-

-

Data Recording:

-

Press and hold the display switch to read the refractive index value from the scale. Record the value to four decimal places.[12]

-

Record the measurement temperature (e.g., 20.0 °C) and the wavelength used (e.g., 589 nm or D-line).

-

Repeat the measurement at least three times, cleaning and reloading the sample each time, to ensure reproducibility.

-

-

Post-Measurement:

-

Thoroughly clean the prisms with a suitable solvent to remove all traces of the monomer.

-

Self-Validation: Re-measure the refractive index of the calibration standard to confirm that the instrument has not drifted during the measurement process.

-

Protocol 2: Measurement of Cured Polymer Film via Prism Coupler

Principle: For solid films, a prism coupler is used. A laser beam is directed through a prism clamped to the polymer film. At specific angles (mode angles), light tunnels into the film and propagates. By measuring these angles, the instrument can calculate the refractive index and thickness of the film with high precision.[7]

Methodology:

-

Polymer Synthesis and Film Preparation:

-

Synthesize the polymer from the monomer using a standard method such as free-radical polymerization, initiated by a photoinitiator (UV light) or a thermal initiator.

-

Dissolve the resulting poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate) in a suitable fluorinated solvent.

-

Prepare a thin, uniform film on a substrate with a known refractive index (e.g., a silicon wafer or glass slide) using a technique like spin coating.

-

Cure/anneal the film as required to remove residual solvent and ensure a stable, solid film. The RI of a cured film is typically 0.02 to 0.03 units greater than the uncured liquid resin.[7]

-

-

Instrument Setup:

-

Power on the prism coupler, laser source, and detector. Select the desired laser wavelength for measurement (e.g., 633 nm is common).

-

Select a prism with a refractive index significantly higher than the estimated RI of the polymer film.

-

-

Measurement:

-

Mount the substrate with the polymer film onto the instrument's sample stage.

-

Bring the prism into contact with the film using the coupling mechanism, applying consistent pressure.

-

Initiate the measurement sequence. The instrument will rotate the prism/sample assembly and detector to find the angles at which light couples into the film.

-

-

Data Analysis and Recording:

-

The instrument's software will analyze the detected mode angles to calculate the refractive index of the film.

-

Record the refractive index, film thickness, and the specific wavelength and temperature of the measurement.

-

For a comprehensive characterization of dispersion, repeat the measurement at multiple wavelengths (e.g., 405 nm, 633 nm, 854 nm).[7]

-

Applications and the Importance of Refractive Index

The precise refractive index of poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate) is critical for its successful implementation in various advanced fields.

-

Optical Coatings: The primary application for low-RI polymers is in anti-reflective (AR) coatings. A single-layer AR coating is most effective when its refractive index is the square root of the substrate's refractive index. Fluoropolymers are ideal for creating durable, low-RI layers on glass or other high-RI plastics.[5]

-

Photonics and Fiber Optics: In optical fibers, a low-RI material is required for the cladding layer to ensure total internal reflection of the light signal traveling through the higher-RI core. Fluorinated polymers offer the requisite optical properties combined with excellent environmental stability.[5]

-

Biomedical and Drug Development: While not a direct optical application, the properties of fluoropolymers make them excellent candidates for coatings on medical devices, lab-on-a-chip systems, and drug delivery vehicles.[13] Their low surface energy prevents biofouling, and their chemical inertness ensures biocompatibility. The refractive index serves as a key material characteristic that can be used for quality control during manufacturing and for certain types of in-situ characterization, such as ellipsometry, to monitor film thickness and uniformity.[14]

Conclusion

While a specific literature value for the refractive index of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate remains elusive, a scientifically robust estimate of 1.335 - 1.345 (n20/D) can be derived from the analysis of structurally similar compounds. This guide underscores the principle that for high-technology applications, direct empirical measurement is paramount. The detailed protocols provided for both the liquid monomer and the cured polymer film offer a clear pathway for researchers to obtain accurate and reliable data. Understanding and precisely controlling the refractive index is a critical step in unlocking the full potential of this and other advanced fluorinated materials for next-generation optical, electronic, and biomedical technologies.

References

- High-refractive-index polymer. (n.d.). In Wikipedia. Retrieved January 12, 2026.

-

Fiveable. (n.d.). 4.4 Optical properties - Polymer Chemistry. Retrieved January 12, 2026, from [Link]

- Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Volume 2: Applications (Vol. 2, pp. 32-53). The Royal Society of Chemistry.

-

Yamamoto, I. (2020). Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. Retrieved January 12, 2026, from [Link]

-

What Are Fluorinated Acrylic Polymers? (2024, May 12). YouTube. Retrieved January 12, 2026, from [Link]

-

Chemistry For Everyone. (2024, August 11). What Are The Applications Of Refractive Index In Polymer Characterization? YouTube. Retrieved January 12, 2026, from [Link]

-

Chemistry For Everyone. (2024, May 5). How Does Refractive Index Relate To Polymer Birefringence? YouTube. Retrieved January 12, 2026, from [Link]

-

Refractive index nλ of fluorinated acrylic monomers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fluorinated acrylic copolymers: Part I: Study of clear coatings. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

-

JCT CoatingsTech. (2008, September). Fluoropolymers for Coating Applications. Retrieved January 12, 2026, from [Link]

-

Refractive index (20 °C) vs. weight content of fluorine in poly(FATRIFE-co-MAF-TBE) copolymers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

How To Measure A Refractive Index. (2020, July 7). YouTube. Retrieved January 12, 2026, from [Link]

-

Scientific Polymer Products. (n.d.). Refractive Index of Polymers by Index. Retrieved January 12, 2026, from [Link]

-

Addison Clear Wave. (n.d.). Measuring Refractive Index. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). Cas 17527-29-6,1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (n.d.). 1H,1H,2H,2H-Perfluorooctyl acrylate | CAS#:17527-29-6. Retrieved January 12, 2026, from [Link]

-

Synthesis and Performance of Novel Fluorinated Acrylate Polymers. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

German Environment Agency. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Retrieved January 12, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. High-refractive-index polymer - Wikipedia [en.wikipedia.org]

- 5. specialchem.com [specialchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Refractive Index - Addison Clear Wave [addisoncw.com]

- 8. 1H,1H,2H,2H-Perfluorooctyl acrylate CAS#: 17527-29-6 [m.chemicalbook.com]

- 9. 3,3,4,4,5,5,6,6,7,7,8,8,8-トリデカフルオロオクチルアクリラート certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 10. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 11. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Potential Research Applications of Poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate)

Executive Summary

This document provides a forward-looking technical guide for researchers, scientists, and drug development professionals on the untapped research potential of poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate), henceforth referred to as p(PFHFA). While direct research on this specific polymer is nascent, its unique molecular architecture—combining a fluorinated backbone with a partially fluorinated side-chain—suggests significant promise in advanced materials science. Drawing upon established principles of fluoropolymer chemistry, this guide synthesizes proven insights to propose novel applications in advanced surface modification, biomedical anti-fouling coatings, and specialized optical materials. We present detailed, actionable experimental protocols and workflows designed to explore and validate these hypotheses, providing a foundational framework for pioneering research in this area.

Part 1: Molecular Architecture and Physicochemical Profile

The defining characteristics of p(PFHFA) stem from two key structural motifs: the fluorine atom on the acrylate backbone (2-fluoro position) and the 1H,1H,7H-Perfluoroheptyl side chain. This combination differentiates it from conventional side-chain fluorinated polymers, which typically feature a non-fluorinated hydrocarbon backbone.[1][2]

-

The 2-Fluoro Acrylate Backbone: The presence of a fluorine atom directly on the polymerizable vinyl group is anticipated to increase the polymer's glass transition temperature (Tg) and thermal stability.[3] For instance, poly(methyl 2-fluoroacrylate) exhibits a Tg of 128°C and thermal stability up to 350°C.[3] This backbone modification also influences the electronic properties and reactivity of the monomer, impacting polymerization kinetics.[3]

-

The 1H,1H,7H-Perfluoroheptyl Side Chain: The long, fluorinated side chain is the primary driver of the polymer's low surface energy, which is characteristic of fluoropolymers and leads to hydrophobic and oleophobic properties.[4][5] The 1H,1H designation refers to the two hydrogen-bearing carbons that act as a flexible spacer between the rigid backbone and the fluorinated chain, allowing the side chains to orient themselves at interfaces to minimize surface energy.[6] The terminal hydrogen atom (7H) on the perfluoroheptyl chain is an intriguing feature that could potentially serve as a reactive site for post-polymerization modification, opening avenues for surface grafting or conjugation.

1.1. Synthesis and Polymerization

The synthesis of the target monomer, 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, can be achieved via esterification of 2-fluoroacrylic acid with 1H,1H,7H-Perfluoroheptan-1-ol. The synthesis of 2-fluoroacrylic acid and its esters is a well-documented process.[7][8]

Subsequent polymerization can be carried out using controlled radical polymerization techniques to ensure well-defined polymer architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended for achieving low polydispersity index (PDI) values, typically below 1.3, which is crucial for predictable material properties.[9]

Experimental Protocol: RAFT Polymerization of PFHFA

-

Reagents: 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate (monomer), a suitable RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid), Azobisisobutyronitrile (AIBN) (initiator), and an anhydrous solvent (e.g., anhydrous toluene).

-

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (Argon), dissolve the monomer, CTA, and AIBN in the anhydrous solvent. The monomer-to-CTA ratio will determine the target molecular weight.[9]

-

Deoxygenate the solution by performing three freeze-pump-thaw cycles.

-

Place the sealed tube in a preheated oil bath at 70°C to initiate polymerization.

-

Monitor the reaction over time by taking aliquots to analyze for monomer conversion via ¹H NMR.

-

Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent (e.g., methanol).

-

Isolate the polymer by filtration and dry it under a vacuum.

-

Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

-

1.2. Predicted Physicochemical Properties

Based on the properties of analogous fluorinated polymers, we can predict the key characteristics of p(PFHFA).

| Property | Predicted Value/Characteristic | Rationale & Comparative Data |

| Surface Energy | Extremely Low (< 15 mN/m) | Polymers with perfluoroalkyl side chains exhibit very low surface energies.[10] Copolymers with even a modest amount of fluorinated monomer can achieve significant water and oil repellency.[6][11] |

| Water Contact Angle | > 110° | Acrylic polymers with perfluoroalkyl side chains routinely exhibit water contact angles between 80-115°.[6] The added fluorine on the backbone may enhance this effect. |

| Hexadecane Contact Angle | > 65° | A key indicator of oleophobicity, advancing hexadecane contact angles of 60-70° are common for similar polymers.[6] |

| Thermal Stability (Td10%) | > 340°C | Poly(fluoroacrylate)s show high thermal stability, which increases with the fluorine content in the polymer.[3][12] |

| Glass Transition Temp (Tg) | > 120°C | The fluorine on the acrylate backbone is expected to increase chain stiffness, leading to a higher Tg compared to non-fluorinated backbones.[3] |

| Refractive Index | Low (~1.34) | Fluorinated polymers are known for their low refractive indices. For example, 1H,1H,2H,2H-Perfluorodecyl acrylate has a refractive index of 1.337. |

Part 2: Potential Research Applications

The unique combination of a fluorinated backbone and a partially fluorinated side chain in p(PFHFA) opens up several promising avenues for research.

2.1. Advanced Surface Modification & Omniphobic Coatings

Hypothesis: The structure of p(PFHFA) will enable the creation of highly durable, low-energy surfaces that are both hydrophobic and oleophobic (omniphobic). The fluorinated backbone will enhance the chemical and thermal resistance of the coating, while the perfluoroheptyl side chains will migrate to the surface to create a dense, low-energy interface.[6][13]

Experimental Workflow: Surface Coating and Characterization

This workflow outlines the process of applying and evaluating a p(PFHFA) coating.

Protocol for Protein Adsorption Assay:

-

Surface Preparation: Prepare p(PFHFA)-coated and uncoated (control) glass coverslips as described previously.

-

Incubation: Incubate the coverslips in a solution of fluorescently labeled protein (e.g., FITC-labeled Fibrinogen or BSA) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS) for 1 hour at 37°C.

-

Rinsing: Gently rinse the coverslips three times with PBS to remove non-adsorbed protein.

-

Quantification: Visualize the surfaces using a fluorescence microscope. Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). A significantly lower fluorescence intensity on the p(PFHFA)-coated surface compared to the control indicates effective resistance to protein adsorption.

2.3. Advanced Optical Materials

Hypothesis: The low refractive index of p(PFHFA) makes it a promising material for use as an anti-reflective coating or as a cladding material in specialty optical fibers. [7][14]The fluorine on the polymer backbone could contribute to enhanced optical clarity and reduced signal attenuation in fiber optic applications. [7]

Experimental Workflow: Optical Property Characterization

Protocol for Refractive Index Measurement:

-

Thin Film Preparation: Prepare a high-quality, uniform thin film of p(PFHFA) on a polished silicon wafer by spin coating, as previously described.

-

Ellipsometry: Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the sample's surface.

-

Data Analysis: Model the collected data using appropriate software. A typical optical model will consist of the silicon substrate, a native silicon dioxide layer, and the p(PFHFA) film (modeled using a Cauchy dispersion formula). The fitting process will yield the precise refractive index of the polymer film as a function of wavelength. A low refractive index is desirable for anti-reflective applications.

Part 3: Conclusion and Future Outlook

Poly(1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate) represents a novel class of fluoropolymer with significant, unexplored potential. The strategic combination of a fluorinated backbone and partially fluorinated side chains offers a unique platform for developing next-generation materials. The most promising research directions lie in the creation of robust, omniphobic coatings for demanding environments and the development of advanced anti-biofouling surfaces for biomedical devices. The protocols and workflows detailed in this guide provide a comprehensive starting point for researchers to investigate these applications. Future work should focus on a detailed investigation of structure-property relationships, the potential for post-polymerization modification via the terminal side-chain hydrogen, and the formulation of p(PFHFA)-based copolymers to further tailor material properties for specific, high-value applications.

References

-

Cheng, Y., Du, F., & Zhang, H. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5435-5467.

-

Thomas, R. R., Anton, D. R., Graham, W. F., Darmon, M. J., Sauer, B. B., Stika, K. M., & Swartzfager, D. G. (1997). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Macromolecules, 30(10), 2883-2890.

-

Specialty Chemicals. (2023). What Are Fluorinated Acrylic Polymers?. YouTube.

-

Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications.

-

Tan, X., Yu, Y., Xu, W., Zhao, J., Zhang, C., Peng, H., & Boyer, C. (2020). Low‐Fouling Fluoropolymers for Bioconjugation and In Vivo Tracking. Angewandte Chemie International Edition, 59(15), 6031-6039.

-

Wang, J., Chen, L., & Liu, Y. (2012). The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy. Advanced Materials Research, 554-556, 1145-1148.

-

Emelyanenko, A. M., Shagur, K. A., & Boinovich, L. B. (2022). Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface. Polymers, 14(21), 4725.

-

Fluoropolymers Division of the Plastics Industry Association. (n.d.). Fluoropolymers in Biomedical Applications.

-

FluoroCouncil. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers.

-

Echemi. (n.d.). What are the synthesis and preparation methods of METHYL 2-FLUOROACRYLATE?.

-

ChemicalBook. (n.d.). METHYL 2-FLUOROACRYLATE.

-

Google Patents. (2023). US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.

-

Brewer, S. A., & Coulson, S. R. (2004). Surface Reconstruction of Fluoropolymers in Liquid Media. Langmuir, 20(9), 3596-3601.

-

Wang, H., Chen, S., & Liu, Y. (2016). Novel Fluorinated Polymers Containing Short Perfluorobutyl Side Chains and Their Super Wetting Performance on Diverse Substrates. ACS Applied Materials & Interfaces, 8(18), 11776-11785.

-

Wang, S., Liu, K., & Yao, X. (2021). Anti-Biofouling Polymers with Special Surface Wettability for Biomedical Applications. Frontiers in Bioengineering and Biotechnology, 9, 807357.

-

Google Patents. (2021). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

BenchChem. (n.d.). Technical Support Center: Poly(methyl 2-fluoroacrylate) Synthesis.

-

Banerjee, S., Tawade, B., Ladmiral, V., & Ameduri, B. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, 8(16), 2445-2456.

-

Wang, H., Chen, S., & Liu, Y. (2016). Novel Fluorinated Polymers Containing Short Perfluorobutyl Side Chains and Their Super Wetting Performance on Diverse Substrates. ResearchGate.

-

American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers.

-

BenchChem. (n.d.). Methyl 2-fluoroacrylate.

-

Ameduri, B. (2017). α-Fluoroacrylates: synthesis, properties and use. ResearchGate.

Sources

- 1. fluoropolymers.eu [fluoropolymers.eu]

- 2. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The Polymerization and Performance of Fluorinated Acrylic Copolymer with Low Surface Energy | Scientific.Net [scientific.net]

- 12. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Health and Safety Considerations for 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Fluorinated Acrylates

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is a specialized monomer used in the synthesis of fluoropolymers with applications in fields requiring low surface energy, high thermal stability, and chemical resistance.[1] As with many highly fluorinated compounds, a nuanced understanding of its health and safety profile is paramount for its responsible handling in a research and development setting. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound, grounded in authoritative safety data and field-proven insights. The experimental choices and protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is the foundation of a robust safety protocol. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]

1.1 Routes of Exposure and Associated Health Effects

-

Inhalation: Vapors or mists of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate can cause irritation to the respiratory tract.[2][4] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat.

-

Dermal (Skin) Contact: Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[2][4] Prolonged or repeated contact may lead to more severe skin reactions.

-

Ocular (Eye) Contact: This compound is classified as a serious eye irritant.[2][4] Contact can cause significant pain, redness, and watering of the eyes, with the potential for lasting damage if not promptly and properly addressed.

-

Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[5]

1.2 Toxicological Data Summary

While comprehensive toxicological data for this specific molecule is not extensively published, information from safety data sheets for structurally similar compounds provides valuable insights.

| Hazard Classification | GHS Category | Key Findings | Citations |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][3] |

It is crucial to note that many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment and can bioaccumulate.[6][7][8] While the specific environmental fate of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is not well-documented, its structural class warrants a cautious approach to handling and disposal to minimize environmental release.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

-

Ventilation: All work with 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] This is the primary means of minimizing inhalation exposure.

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][5] Regular testing and maintenance of this equipment are mandatory.

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale | Citations |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent contact with the eyes, which are particularly sensitive to this irritant. | [2][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. Gloves should be inspected before each use and replaced regularly. | [2][10] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash risks, chemical-resistant aprons or coveralls are recommended. | To minimize the risk of accidental skin contact. | [10][11] |

| Respiratory Protection | In situations where ventilation is inadequate or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent respiratory tract irritation from vapors or aerosols. | [2][12] |

DOT Script for PPE Workflow

Caption: Emergency response flowchart.

Section 5: Conclusion

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is a valuable compound in the development of advanced materials. However, its potential health and environmental hazards necessitate a diligent and informed approach to its handling. By implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can work with this compound in a manner that prioritizes safety and minimizes risk. A culture of safety, built on a foundation of scientific understanding and procedural discipline, is the ultimate safeguard for all personnel in the laboratory.

References

- 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate Safety D

- 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate Safety D

- SAFETY D

- Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. Cosmetic Ingredient Review. (2018).

- 1H,1H-Perfluorooctyl acrylate - SAFETY D

- 1H,1H,7H-Perfluoroheptyl methacrylate | CAS 2261-99-6. Santa Cruz Biotechnology. (n.d.).

- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. (n.d.).

- Perfluoroalkyl acryl

- Personal Protective Equipment (PPE). CHEMM. (n.d.).

- C6-14 PERFLUOROALKYLETHYL ACRYL

- Fluoroalkyl Acrylate Polymers and Their Applications.

- Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). ITRC. (n.d.).

- Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. ITRC. (n.d.).

- 1H,1H,7H-Dodecafluoroheptyl acrylate SAFETY D

- Perfluoroalkylated substances. TU Delft Repository. (2002).

- Per- and polyfluoroalkyl substances in the environment. PubMed Central. (n.d.).

- Recommended PPE to handle chemicals. Bernardo Ecenarro. (n.d.).

- Personal Protective Equipment. Environmental Health & Safety Services. (n.d.).

- 2.1 Environmental Significance – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.).

- 1H,1H,2H,2H-Perfluorooctyl acrylate Safety D

- Chemical Safety Data Sheet MSDS / SDS - 1H,1H,2H,2H-Perfluorooctyl acryl

- SAFETY DATA SHEET Fluorinated Polymer Co

- Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers.

- Methyl 2-fluoroacrylate SAFETY D

- 1H,1H,2H,2H-Perfluorooctyl acrylate certified reference material, TraceCERT®. Sigma-Aldrich. (n.d.).

- Perfluorooctylethyl acryl

- Guide for the Safe Handling of Fluoropolymer Resins June 2021. Plastics Europe. (2021).

- Guide for the Safe Handling of Fluoropolymer Resins November 2012. Toxic Docs. (2012).

- Cas 17527-29-6,1H,1H,2H,2H-Perfluorooctyl acryl

- EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. (n.d.).

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS)

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M

- 1H,1H,2H,2H-Perfluorooctyl methacrylate Safety D

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acryl

Sources

- 1. researchgate.net [researchgate.net]

- 2. synquestlabs.com [synquestlabs.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. ewg.org [ewg.org]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. documents.dps.ny.gov [documents.dps.ny.gov]

- 9. ams-electronics.co.uk [ams-electronics.co.uk]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. chemmasters.net [chemmasters.net]

- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

An In-depth Technical Guide to 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate (CAS Number 119986-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, identified by CAS number 119986-76-4. This highly fluorinated acrylate monomer is a specialized chemical primarily utilized in the synthesis of polymers with tailored surface properties. Its unique molecular structure, combining a perfluoroheptyl chain and a reactive fluoroacrylate group, imparts significant hydrophobicity, oleophobicity, and chemical resistance to the resulting polymeric materials. This guide will delve into the known physicochemical properties, safety and handling considerations, and the scientific context of its use, particularly in the development of advanced materials.

Chemical Identity and Physicochemical Properties

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is a fluorinated organic compound with the chemical formula C₁₀H₅F₁₃O₂. Its structure is characterized by a seven-carbon perfluorinated chain linked to a fluoroacrylate functional group. This combination of a highly fluorinated "tail" and a polymerizable "head" is central to its utility in materials science.

Table 1: Physicochemical Properties of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate

| Property | Value | Source |

| CAS Number | 119986-76-4 | [1] |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | [1] |

| Molecular Formula | C₁₀H₅F₁₃O₂ | [2] |

| Molecular Weight | 400.12 g/mol | Calculated |

| Physical State | Liquid | [2] |

| Boiling Point | 98 - 100 °C (@ 17 mm Hg) | [2] |

| Melting Point | No data available | [2] |

| Density | No data available | [2] |

| Solubility | No data available | [2] |

Note: The lack of publicly available data for certain physical properties, such as melting point and density, is common for specialized research chemicals and underscores the need for empirical determination in a laboratory setting.

Synthesis and Mechanism of Action

The primary "mechanism of action" for this compound is its function as a monomer in polymerization reactions. The carbon-carbon double bond in the fluoroacrylate group is susceptible to free-radical polymerization, allowing it to form long polymer chains.

Caption: Plausible synthesis and primary application workflow for CAS 119986-76-4.

The resulting polymer, poly(1H,1H,7H-perfluoroheptyl-2-fluoroacrylate), would possess side chains with low surface energy due to the high fluorine content. This leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Applications and Uses